molecular formula C15H20N4O4S2 B2588089 4-(dimethylsulfamoyl)-N-{[5-(propylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide CAS No. 941899-20-3

4-(dimethylsulfamoyl)-N-{[5-(propylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide

Cat. No.: B2588089
CAS No.: 941899-20-3
M. Wt: 384.47
InChI Key: CPWALJWGCHQIDW-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{[5-(propylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a 1,3,4-oxadiazole ring, which is further functionalized with a propylsulfanyl group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 4-(dimethylsulfamoyl)-N-{[5-(propylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This step typically involves the cyclization of a hydrazide with a carbonyl compound under acidic or basic conditions.

    Introduction of the propylsulfanyl group: This can be achieved through nucleophilic substitution reactions using appropriate alkylating agents.

    Attachment of the benzamide core: The benzamide moiety can be introduced through amide bond formation reactions, often using coupling reagents such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow techniques and automated synthesis platforms.

Chemical Reactions Analysis

4-(dimethylsulfamoyl)-N-{[5-(propylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, potentially leading to ring-opening reactions.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{[5-(propylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: Preliminary studies may explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[5-(propylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar compounds to 4-(dimethylsulfamoyl)-N-{[5-(propylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide include other benzamide derivatives and oxadiazole-containing compounds These compounds may share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties

Some similar compounds include:

  • 4-(dimethylsulfamoyl)-N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
  • 4-(dimethylsulfamoyl)-N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
  • 4-(dimethylsulfamoyl)-N-{[5-(butylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S2/c1-4-9-24-15-18-17-13(23-15)10-16-14(20)11-5-7-12(8-6-11)25(21,22)19(2)3/h5-8H,4,9-10H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWALJWGCHQIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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